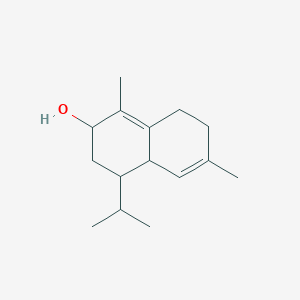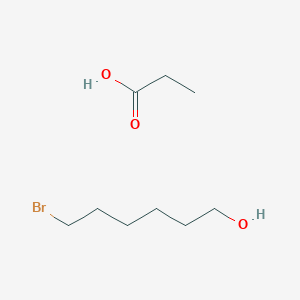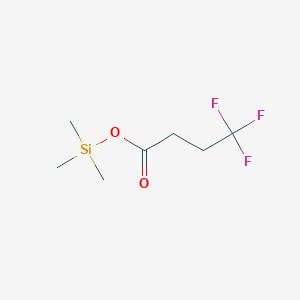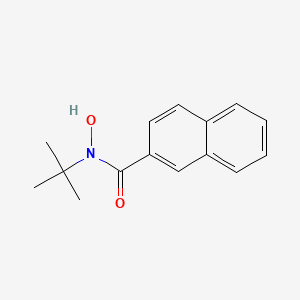![molecular formula C13H14N2O3S B14303976 [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine CAS No. 118316-89-5](/img/structure/B14303976.png)
[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine: is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a methoxybenzene sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylhydrazine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine can undergo oxidation reactions, leading to the formation of corresponding azo compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: It can be used in the study of enzyme mechanisms and inhibition.
Industry:
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine exerts its effects depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied.
Comparación Con Compuestos Similares
[4-(4-Methoxybenzene-1-sulfonyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.
[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydroxylamine: Contains a hydroxylamine group instead of a hydrazine group.
Uniqueness:
Hydrazine Group: The presence of the hydrazine group in [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine imparts unique reactivity, making it suitable for specific chemical transformations that are not possible with the amine or hydroxylamine analogs.
Versatility: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
118316-89-5 |
|---|---|
Fórmula molecular |
C13H14N2O3S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C13H14N2O3S/c1-18-11-4-8-13(9-5-11)19(16,17)12-6-2-10(15-14)3-7-12/h2-9,15H,14H2,1H3 |
Clave InChI |
UOOZBQWGIPJCID-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)



![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)

![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
